molecular formula C20H18N6NaO3+ B560457 NSC45586 CAS No. 6300-44-3

NSC45586

Número de catálogo B560457
Número CAS: 6300-44-3
Peso molecular: 413.393
Clave InChI: IVOYTGYCZAPITD-KIPFHBNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NSC45586 is a protein phosphatase PHLPP inhibitor, which is selective for PHLPP1 and PHLPP2 . It has a molecular formula of C20H18N6NaO3+ and a molecular weight of 413.4 .


Molecular Structure Analysis

The molecular structure of NSC45586 consists of a complex arrangement of carbon, hydrogen, nitrogen, sodium, and oxygen atoms. The exact structure can be represented by the SMILES string: CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] .


Physical And Chemical Properties Analysis

NSC45586 has a molecular weight of 412.38 and a molecular formula of C20H17N6NaO3 . It is soluble in DMSO but insoluble in water and ethanol .

Safety And Hazards

NSC45586 is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

Research indicates that NSC45586 was effective in promoting nucleus pulposus (NP) cell health, especially in males, suggesting that PHLPP plays a key role in NP cell homeostasis . This suggests that NSC45586 might be a potential drug candidate in treating intervertebral disc (IVD) degeneration .

Propiedades

IUPAC Name

sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYXCDXPWJROPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6NaO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713364
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135422008

CAS RN

6300-44-3
Record name NSC45586
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
TC Jackson, JD Verrier, T Drabek… - … of Pharmacology and …, 2013 - ASPET
… Here we investigate if several PHLPP inhibitors (NSC117079 and NSC45586) selectively activate AKT in primary rat cortical neurons and astrocytes. Furthermore, because PHLPP1 is …
Number of citations: 27 jpet.aspetjournals.org
EW Bradley, EL Taylor, CC Becerra… - Osteoarthritis and …, 2018 - oarsijournal.com
… In this study, we examined the stability of two Phlpp inhibitors (NSC117079 and NSC45586) in vitro and tested their effectiveness at providing sustained relief to PTOA associated pain …
Number of citations: 1 www.oarsijournal.com
S Borland, K Krakowiak - 2023 - heart.bmj.com
… used: NSC117079 and NSC45586. Biochemical inhibition of PHLPP using NSC117079 (200 µM) or … , but this increase in calcification was prevented with NSC117079 or NSC45586. …
Number of citations: 0 heart.bmj.com
F Lo, S Sinha - 2023 - heart.bmj.com
… TGF-β1 increased VSMC calcification, but this increase in calcification was prevented with NSC117079 or NSC45586. In conclusion, inhibiting PHLPP phosphatases reduces VSMC …
Number of citations: 0 heart.bmj.com
X Zhu, J Learoyd, L Tang, L Ning, ZH Shao… - A35. RECENT …, 2012 - atsjournals.org
Methods: Neutrophils were isolated from human blood by density gradient separations. Two potential PHLPP inhibitors identified from chemical screening, NSC45586 and NSC117079, …
Number of citations: 0 www.atsjournals.org
SR Weaver, EL Taylor, EL Zars… - Journal of Bone and …, 2021 - Wiley Online Library
… ( 51 ) ChIP-PCR of chromatin from IMCs treated with NSC117079 and NSC45586 for 24 hours verified robust enrichment of H3K27ac in the Pth1r promoter of IMCs (Fig. 2C). Phlpp1 −/− …
Number of citations: 7 asbmr.onlinelibrary.wiley.com
TC Jackson, C Dezfulian, VA Vagni, J Stezoski… - Biomolecules, 2022 - mdpi.com
… or NSC45586 … NSC45586 strongly bound to albumin in the culture media, raising questions on its potential translatability for in vivo use [7]. In addition, both NSC117079 and NSC45586 …
Number of citations: 1 www.mdpi.com
K Balamurugan, K Chandra, SS Latha, M Swathi… - Drug Discovery …, 2022 - Elsevier
… NSC45586 and NSC117079 treatments were shown to suppress apoptosis via amplified … nonspecific inhibition of PHLPP isoforms by NSC45586 and NSC117079 did not exhibit any …
Number of citations: 4 www.sciencedirect.com
AH Hsu, KJ Curry, KS Shim, P Frederick, C Morrison… - Cancer Research, 2015 - AACR
… The inhibition of AKT by PKCα is dependent on PP2A since okadaic acid and calyculin A, but not the PHLPP1/2 inhibitors NSC117079 and NSC45586, blocked the effect, a finding …
Number of citations: 0 aacrjournals.org
A Mallick, M Sharma, CS Dey - Molecular and Cellular Neuroscience, 2022 - Elsevier
… two PHLPP inhibitors (NSC117079 and NSC45586) which inhibit the PP2C phosphatase … the two different pan-PHLPP inhibitors – NSC45586 and NSC117079 in astrocytes as well. In …
Number of citations: 2 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.